molecular formula C8H10N2O4 B1465484 2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]acetic acid CAS No. 1211513-40-4

2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]acetic acid

Cat. No.: B1465484
CAS No.: 1211513-40-4
M. Wt: 198.18 g/mol
InChI Key: XPJIWLZMVVNUNC-UHFFFAOYSA-N
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Description

2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]acetic acid is a multifunctional pyrazole-carboxylic acid derivative designed for pharmaceutical and chemical synthesis research . This compound features a reactive acetic acid moiety and a protected ester group on the pyrazole ring, making it a valuable scaffold for constructing more complex molecules via amide coupling or further functionalization. The pyrazole core is a privileged structure in medicinal chemistry, known for its diverse biological activities . Researchers utilize such derivatives as key intermediates in the development of novel therapeutic agents. Pyrazole-based compounds have demonstrated a wide spectrum of pharmacological activities in scientific research, including potential antitumor properties . Some derivatives have been reported to act as inhibitors of key signaling pathways, such as EGFR and PI3K/AKT/mTOR, which are critical targets in oncology research . Furthermore, pyrazole scaffolds are present in various other investigational compounds for applications such as anti-inflammatory studies, given their potential to interact with enzymes like cyclooxygenase . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-(3-methoxycarbonyl-5-methylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-5-3-6(8(13)14-2)9-10(5)4-7(11)12/h3H,4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJIWLZMVVNUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211513-40-4
Record name 2-[3-(methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]acetic acid
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Preparation Methods

General Approach

The synthesis typically involves:

  • Formation of the substituted pyrazole ring.
  • Introduction of the methoxycarbonyl group at position 3.
  • Attachment of the acetic acid group at the nitrogen atom (N1) of the pyrazole.

Reported Preparation Methods

While direct detailed procedures for this exact compound are limited in open literature, related synthetic strategies can be inferred from patents and chemical databases focusing on similar pyrazole derivatives:

Step Description Reagents/Conditions Notes
1 Pyrazole ring construction Condensation of hydrazines with 1,3-dicarbonyl compounds Classical pyrazole synthesis methods
2 Introduction of methoxycarbonyl group at C3 Esterification or use of methyl ester-containing precursors Methyl esters introduced via methylation or starting materials
3 N1-substitution with acetic acid moiety Alkylation of pyrazole N1 with haloacetic acid derivatives (e.g., chloroacetic acid or esters) Typically performed under basic conditions to deprotonate N1
4 Hydrolysis (if necessary) Conversion of esters to acids via acidic or basic hydrolysis Final step to obtain free acetic acid group

Specific Synthetic Example (Inferred)

  • Starting from 5-methyl-3-methoxycarbonyl-pyrazole, N1 is alkylated using methyl bromoacetate under basic conditions (e.g., potassium carbonate in DMF).
  • The resulting N1-(methoxycarbonylmethyl) derivative is then hydrolyzed under acidic or basic conditions to yield the free acetic acid.

This approach aligns with common synthetic routes for N-substituted pyrazole acetic acids.

Detailed Analysis of Preparation Parameters

Parameter Typical Conditions Impact on Yield/Purity Remarks
Solvent Polar aprotic solvents (e.g., DMF, DMSO) Enhances nucleophilicity of pyrazole N1 Common for alkylation steps
Base Potassium carbonate or sodium hydride Deprotonates pyrazole N1 for alkylation Choice affects reaction rate and side reactions
Temperature Ambient to 80°C Higher temperatures increase reaction rate but may cause side products Controlled heating recommended
Hydrolysis Acidic (HCl) or basic (NaOH) aqueous conditions Converts esters to acids Time and pH critical for complete conversion
Purification Crystallization or chromatography Removes unreacted starting materials and side products Essential for pharmaceutical-grade purity

Research Findings and Optimization Notes

  • Yield Considerations: Alkylation of pyrazole N1 can suffer from competing side reactions such as over-alkylation or dimer formation; careful stoichiometric control and reaction monitoring improve yields.
  • Polymorphism: While polymorphism is a relevant property for similar heterocyclic acids, no specific polymorph data for this compound are reported.
  • Safety and Handling: The compound and intermediates require handling under standard organic synthesis safety protocols due to the presence of potentially irritant esters and acids.

Summary Table of Preparation Method Components

Step Reagents Conditions Outcome References
Pyrazole synthesis Hydrazine + 1,3-dicarbonyl Reflux in ethanol or similar 3-methoxycarbonyl-5-methylpyrazole General pyrazole chemistry
N1-Alkylation Methyl bromoacetate, K2CO3 DMF, 25-80°C, 4-12 h N1-(methoxycarbonylmethyl) derivative Inferred from related patents
Hydrolysis NaOH or HCl aqueous Room temp to 60°C, 2-6 h This compound Standard ester hydrolysis

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Structural Information

  • Molecular Formula : C8H10N2O4
  • SMILES : CC1=CC(=NN1CC(=O)O)C(=O)OC
  • InChIKey : XPJIWLZMVVNUNC-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+199.07134141.9
[M+Na]+221.05328151.2
[M+NH4]+216.09788146.8
[M+K]+237.02722150.5
[M-H]-197.05678139.2

Medicinal Chemistry

2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]acetic acid is being researched for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and as an analgesic agent. Its pyrazole moiety is known for various biological activities, including anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of derivatives of pyrazole compounds, including this compound. The results indicated significant inhibition of inflammatory markers in vitro, suggesting a potential pathway for developing new anti-inflammatory drugs.

Agricultural Science

This compound has also shown promise in agricultural applications, particularly as a plant growth regulator and pesticide formulation enhancer. Its ability to modulate plant hormone levels could lead to improved crop yields and resistance to pests.

Case Study: Plant Growth Regulation

Research demonstrated that applying this compound to crops resulted in enhanced growth rates and increased resistance to common agricultural pests. The compound's mechanism involves the modulation of auxin levels, which are crucial for plant development.

Materials Science

In materials science, this compound is being explored as a building block for synthesizing novel polymers and materials with unique properties. Its chemical structure allows for the incorporation into various polymer matrices, potentially leading to materials with enhanced mechanical and thermal properties.

Case Study: Polymer Synthesis

A recent study focused on synthesizing copolymers using this compound as a monomer. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of 2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Functional Group Effects

Key structural analogs differ in substituents at positions 3 and 5 of the pyrazole ring, significantly altering physicochemical and biological properties. Below is a comparative overview:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound -COOCH₃ (3), -CH₃ (5) C₈H₁₀N₂O₄ 198.18* Ester group may act as a prodrug; moderate polarity.
[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid -CF₂H (3), -CH₃ (5) C₇H₈F₂N₂O₂ 198.15 Increased lipophilicity; enhanced metabolic stability.
2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid -CF₃ (3), -CH₃ (5) C₇H₇F₃N₂O₂ 216.14 High electronegativity; potential for improved target binding.
4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid -Cl (4), -CF₂H (3), -CH₃ (5) C₇H₇ClF₂N₂O₂ 224.59 Steric bulk from Cl; altered electronic profile.
5-Amino-1H-pyrazole-3-acetic acid -NH₂ (5) C₅H₇N₃O₂ 141.13 Electron-donating amino group; higher solubility in aqueous media.
2-(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic acid -NO₂ (3), -CH₃ (1), -CH₃ (5) C₆H₇N₃O₄ 185.14 Nitro group increases reactivity; potential mutagenicity concerns.

*Calculated based on molecular formula.

Biological Activity

2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]acetic acid is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C8H10N2O4C_8H_{10}N_2O_4, has been studied for various pharmacological effects, including antitumor, anti-inflammatory, and antibacterial properties.

Structural Characteristics

The compound's structure can be represented as follows:

  • Molecular Formula : C8H10N2O4C_8H_{10}N_2O_4
  • SMILES : CC1=CC(=NN1CC(=O)O)C(=O)OC
  • InChI : InChI=1S/C8H10N2O4/c1-5-3-6(8(13)14-2)9-10(5)4-7(11)12/h3H,4H2,1-2H3,(H,11,12)

Antitumor Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have shown inhibitory effects against various cancer cell lines, particularly through mechanisms involving the inhibition of key oncogenic pathways such as BRAF(V600E) and EGFR .

Case Study : A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated that certain derivatives exhibited enhanced cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes in resistant cancer subtypes .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses .

Research Findings : In vitro assays demonstrated that certain pyrazole compounds effectively reduced LPS-induced inflammation in macrophage models, indicating a promising avenue for developing anti-inflammatory agents derived from this chemical class .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives are notable as well. Studies have shown that these compounds can disrupt bacterial cell membranes, leading to cell lysis and death. The mechanism often involves the formation of hydrogen bonds with key bacterial proteins .

Experimental Data : A variety of pyrazole derivatives were tested against common bacterial strains, with many displaying moderate to excellent antibacterial activity. The structure-activity relationship (SAR) analyses suggest that specific substitutions on the pyrazole ring enhance antibacterial efficacy .

Summary of Biological Activities

Activity TypeObservations
Antitumor Significant cytotoxicity against cancer cell lines; potential for synergistic effects with chemotherapy .
Anti-inflammatory Inhibition of TNF-α and NO production; effective in reducing inflammation in macrophage models .
Antibacterial Disruption of bacterial membranes; moderate to excellent activity against various strains .

Q & A

Basic: What are the critical steps for synthesizing 2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]acetic acid, and how can side reactions be minimized?

Synthesis typically involves a multi-step process starting with pyrazole ring formation, followed by methoxycarbonyl and acetic acid group introduction. Key considerations include:

  • Reagent selection : Use anhydrous conditions and catalysts (e.g., K₂CO₃) to promote nucleophilic substitution .
  • Temperature control : Maintain reflux conditions (e.g., 50–80°C) to optimize reaction rates while avoiding decomposition .
  • Solvent choice : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .
  • Side reaction mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation and monitor pH to stabilize intermediates .

Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring structure .
  • X-ray crystallography : Resolves stereochemical details and molecular packing .
  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted intermediates) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for methoxycarbonyl) .

Advanced: How can kinetic studies elucidate the reaction mechanisms involving this compound?

Kinetic experiments under varying conditions (e.g., temperature, solvent polarity) reveal:

  • Rate-determining steps : Pseudo-first-order kinetics in cyclization reactions suggest a single transition state .
  • Activation energy : Calculated via Arrhenius plots to compare pathways (e.g., esterification vs. acylation) .
  • Isotopic labeling : ¹⁸O tracing in hydrolysis reactions clarifies nucleophilic attack mechanisms .

Advanced: What computational methods predict the compound’s reactivity and electronic properties?

  • DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Models interactions with biological targets (e.g., enzymes) to guide pharmacological studies .
  • Solvent effect simulations : COSMO-RS models assess solvent interactions and solubility .

Advanced: What methodologies evaluate the compound’s bioactivity in pharmacological research?

  • In vitro assays : Enzyme inhibition studies (e.g., COX-2) using fluorogenic substrates .
  • Cell viability tests : MTT assays on cancer cell lines to screen cytotoxicity .
  • ADMET profiling : Computational tools (e.g., SwissADME) predict absorption and toxicity .

Basic: How can common side products during synthesis be identified and addressed?

  • Byproduct identification : GC-MS or LC-MS detects intermediates like unsubstituted pyrazoles or ester hydrolysis products .
  • Mitigation strategies : Adjust stoichiometry (excess acetic anhydride for acetylation) or use scavengers (e.g., molecular sieves for water-sensitive steps) .

Advanced: How do structural modifications of analogs influence biological activity?

Comparative studies using analogs reveal:

SubstituentBiological EffectExample Reference
Trifluoromethyl Enhanced metabolic stability
Hydroxyphenyl Increased anti-inflammatory activity
Fluoro groups Improved CNS penetration

Advanced: What factors influence the compound’s stability under varying storage conditions?

  • pH sensitivity : Degrades in acidic/basic conditions via ester hydrolysis; stabilize with buffers (pH 6–8) .
  • Thermal stability : TGA/DSC analysis shows decomposition above 150°C; store at –20°C .
  • Light sensitivity : UV-Vis studies indicate photodegradation; use amber vials for storage .

Basic: What purification methods yield high-purity samples for research?

  • Recrystallization : Ethanol/water mixtures remove polar impurities .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients separates non-polar byproducts .
  • HPLC prep-scale : Reverse-phase C18 columns isolate >99% purity for biological assays .

Advanced: How can structure-activity relationship (SAR) studies guide drug development?

  • Pharmacophore mapping : Identifies critical groups (e.g., methoxycarbonyl for target binding) .
  • Bioisosteric replacement : Swapping pyrazole with thiazole alters selectivity .
  • 3D-QSAR models : CoMFA/CoMSIA correlate substituent effects with potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]acetic acid
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2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]acetic acid

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